![molecular formula C14H15BrN4OS B13473029 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is a complex organic compound that features a bromine atom, a piperazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide typically involves a multi-step process:
Preparation of Electrophiles: The initial step involves the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to produce 2-Bromo-N-(un/substituted)phenyl acetamides.
Coupling with Phenyl Piperazine: These electrophiles are then reacted with phenyl piperazine in a polar aprotic medium, such as dimethylformamide (DMF), with lithium hydride (LiH) as an activator to achieve the targeted amides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For instance, it may interact with bacterial enzymes, disrupting their function and exhibiting antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide: This compound shares a similar structure but has different substituents on the piperazine ring.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another related compound with a furan ring instead of a thiazole ring.
Uniqueness
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is unique due to its specific combination of a bromine atom, a piperazine ring, and a thiazole ring
Eigenschaften
Molekularformel |
C14H15BrN4OS |
|---|---|
Molekulargewicht |
367.27 g/mol |
IUPAC-Name |
2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4OS/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,20) |
InChI-Schlüssel |
CMQYKEULXYCHMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
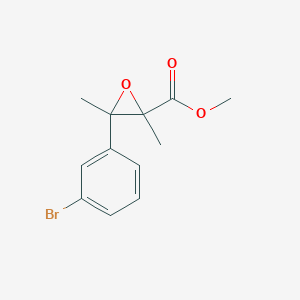

amine hydrochloride](/img/structure/B13472965.png)
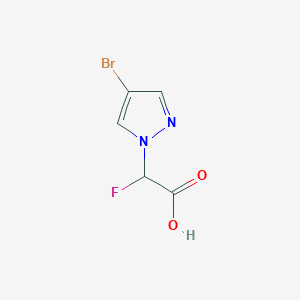
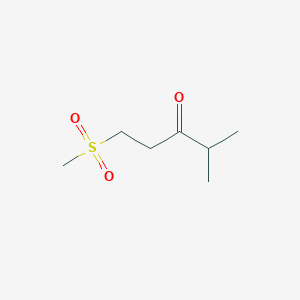
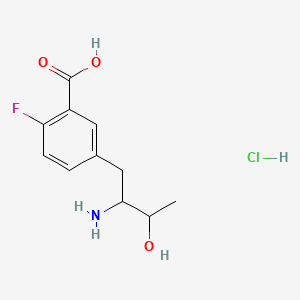
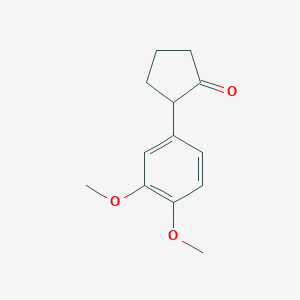
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)


![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)
